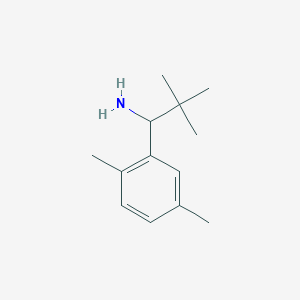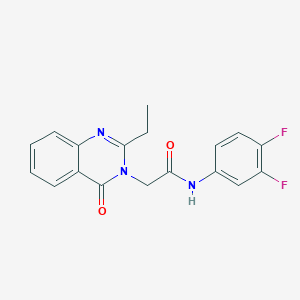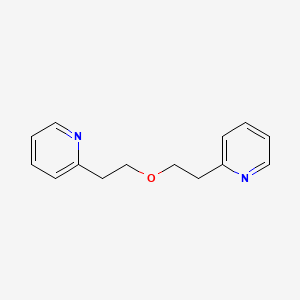
2,2'-(Oxybis(ethane-2,1-diyl))dipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Oxybis(ethane-2,1-diyl))dipyridine is an organic compound with the molecular formula C14H16N2O It is a derivative of pyridine, where two pyridine rings are connected by an ethylene glycol linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Oxybis(ethane-2,1-diyl))dipyridine typically involves the reaction of 2-bromopyridine with ethylene glycol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through column chromatography.
Industrial Production Methods
While specific industrial production methods for 2,2’-(Oxybis(ethane-2,1-diyl))dipyridine are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Oxybis(ethane-2,1-diyl))dipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The pyridine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Electrophiles like alkyl halides, nucleophiles like amines; reactions often conducted in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced derivatives of the compound.
Scientific Research Applications
2,2’-(Oxybis(ethane-2,1-diyl))dipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism by which 2,2’-(Oxybis(ethane-2,1-diyl))dipyridine exerts its effects is largely dependent on its interaction with specific molecular targets. In coordination chemistry, it acts as a bidentate ligand, coordinating with metal ions through the nitrogen atoms of the pyridine rings. This coordination can influence the electronic properties and reactivity of the metal center, leading to various catalytic and biological activities.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry, similar in structure but without the ethylene glycol linker.
1,10-Phenanthroline: Another bidentate ligand with a rigid structure, often used in similar applications.
2,2’-Dipyridylamine: Contains an amine linker instead of an ethylene glycol linker, offering different coordination properties.
Uniqueness
2,2’-(Oxybis(ethane-2,1-diyl))dipyridine is unique due to its flexible ethylene glycol linker, which allows for greater conformational flexibility compared to rigid ligands like 2,2’-bipyridine and 1,10-phenanthroline. This flexibility can enhance its ability to form stable complexes with a variety of metal ions and improve its performance in applications such as catalysis and sensing.
Properties
CAS No. |
91029-17-3 |
|---|---|
Molecular Formula |
C14H16N2O |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-[2-(2-pyridin-2-ylethoxy)ethyl]pyridine |
InChI |
InChI=1S/C14H16N2O/c1-3-9-15-13(5-1)7-11-17-12-8-14-6-2-4-10-16-14/h1-6,9-10H,7-8,11-12H2 |
InChI Key |
NWYWLJZZDDZBQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCOCCC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate](/img/structure/B12505489.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3-(propan-2-yl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12505497.png)
![zinc;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate](/img/structure/B12505500.png)
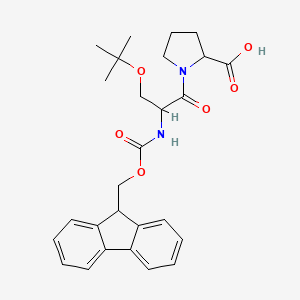
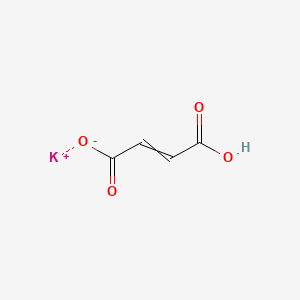
![(3R)-1-[4-(aminomethyl)pyridin-2-yl]piperidin-3-ol](/img/structure/B12505547.png)
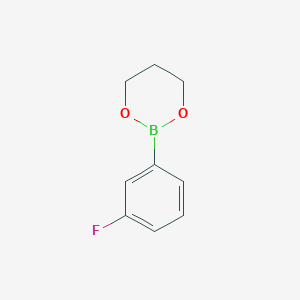
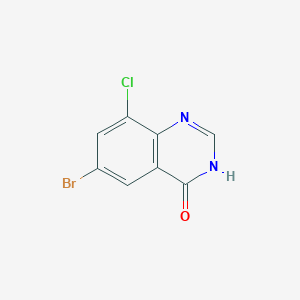

![2-(6-aminopurin-9-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]oxolane-3,4-diol](/img/structure/B12505558.png)
![5-{[5-(2,3-Dichlorophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12505562.png)
